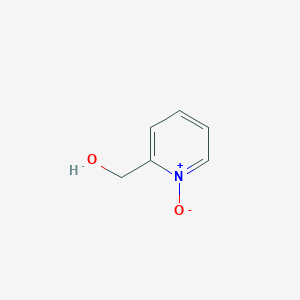

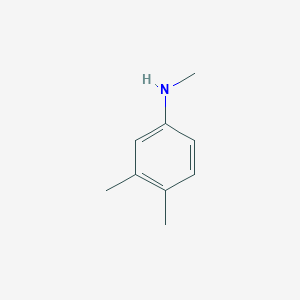

3,4,N-三甲基苯胺

货号 B142002

CAS 编号:

38036-47-4

分子量: 135.21 g/mol

InChI 键: XXABKSVWHJDSNO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimethylanilines are a class of organic compounds that contain an aniline ring substituted with three methyl groups . They are aromatic amines and are of commercial interest as precursors to dyes .

Synthesis Analysis

Trimethylanilines can be synthesized through various methods. One common method is the selective nitration of mesitylene, followed by reduction of the resulting nitro group to the aniline . Another method involves the use of N- and C-trimethylsilyl-substituted anilines .Molecular Structure Analysis

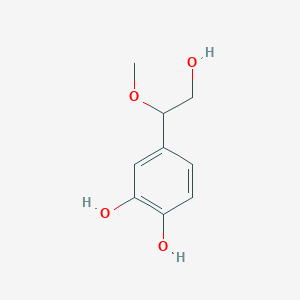

The molecular structure of trimethylanilines is similar to that of other anilines. They have a benzene ring with a nitrogen atom substituted with three methyl groups .Chemical Reactions Analysis

Trimethylanilines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions . They can also undergo reactions with nitrobenzene and Grignard reagents .科学研究应用

- 4, N,N -Trimethylaniline is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert -butylperoxide to form N,4-dimethyl- N - (3-phenylprop-2-ynyl)benzenamine and N - ((methyl (p-tolyl)amino)methyl)benzamide .

- The method of application involves the use of iron catalysts and tert-butylperoxide. The reaction results in the formation of N,4-dimethyl- N - (3-phenylprop-2-ynyl)benzenamine and N - ((methyl (p-tolyl)amino)methyl)benzamide .

- Anilines can be synthesized from ortho-andpara-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

- The method of application involves the use of aryl halides. The reaction results in the formation of 2- and 3-substituted arynes .

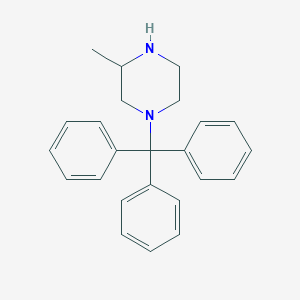

- A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

- The method of application involves the use of Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ] . The reaction results in the formation of triarylmethanes .

Organic Synthesis

Synthesis of Anilines

Synthesis of Triarylmethanes

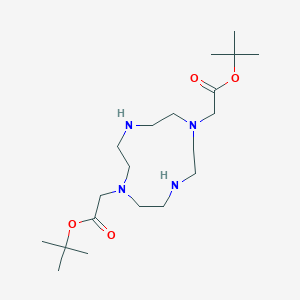

- Alkyl orthoesters are valuable substrates in organic transformations . The synthesis of aryl orthoesters involves the use of 3,4,N-trimethyl-aniline .

- The method of application involves the use of alkyl orthoesters as substrates in various classes of two-component and multi-component organic reactions . The reaction results in the formation of aryl orthoesters .

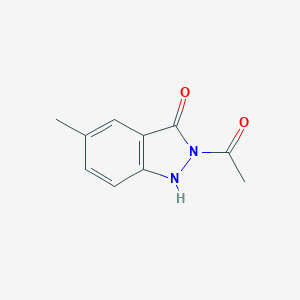

- A stereoselective method for the synthesis of trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates has been described . The synthesis involves the ring contraction of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones with 3,4,N-trimethyl-aniline .

- The method of application involves the use of HTIB as an oxidizing agent in the presence of a few drops of either HClO4 or H2SO4 at room temperature . The reaction results in the formation of trans-methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates .

Synthesis of Aryl Orthoesters

Synthesis of Trans-Methyl N-Acetyl-2-Aryl-2,3-Dihydroindol-3-Carboxylates

- Synthesis of Anilines

- Anilines can be synthesized from ortho-andpara-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e. at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

- The method of application involves the use of aryl halides. The reaction results in the formation of 2- and 3-substituted arynes .

安全和危害

未来方向

属性

IUPAC Name |

N,3,4-trimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABKSVWHJDSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,3,4-Trimethylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Imibenconazole-desbenzyl-oxon

154221-27-9

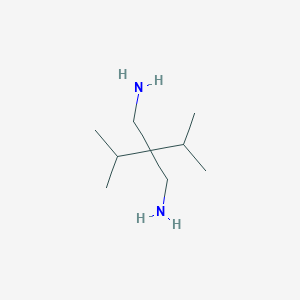

2,2-Di(propan-2-yl)propane-1,3-diamine

127526-22-1

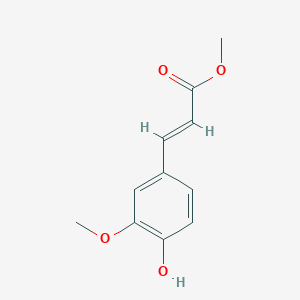

Methyl ferulate

22329-76-6

1-Trityl-3-methylpiperazine

326594-27-8

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)